N-Tert-butoxycarbonyl-azido-D-alanine

Catalog No.
S1794242
CAS No.
225780-77-8
M.F
C8H14N4O4*C6H13N
M. Wt
230,22*99,18 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Tert-butoxycarbonyl-azido-D-alanine

CAS Number

225780-77-8

Product Name

N-Tert-butoxycarbonyl-azido-D-alanine

IUPAC Name

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H14N4O4*C6H13N

Molecular Weight

230,22*99,18 g/mole

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1

SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O

Synonyms

Boc-D-Dap(N3)-OH*CHA;Boc-D-beta-azidoalanine cyclohexylamine;N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine

Here's what we do know:

  • Building Block for Peptide Synthesis

    N-Boc-ADAla contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis. This group safeguards the N-terminus (amino group) of the molecule during peptide chain assembly. The azide moiety (N3) on the other end can participate in click chemistry reactions, a powerful tool for bioconjugation PubChem, N-Tert-butoxycarbonyl-azido-D-alanine: . This suggests N-Boc-ADAla could be a valuable building block for incorporating D-alanine residues with an azide functionality into peptides.

  • Potential Applications in Radiopharmaceuticals

    D-amino acids are not typically found in natural proteins. However, incorporating D-amino acids can improve the stability and targeting properties of peptides used in radiopharmaceuticals [ncbi.nlm.nih.gov, D-amino acid]. N-Boc-ADAla, with its D-alanine core and reactive azide group, could be useful for the synthesis of radiolabeled peptides with improved properties for diagnostic imaging or targeted therapies.

N-Tert-butoxycarbonyl-azido-D-alanine is an organic compound with the molecular formula C₈H₁₄N₄O₄ and a molecular weight of 230.221 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, along with an azide functional group (-N₃). The Boc group is commonly used in peptide synthesis to protect the amino functionality during

  • Due to the limited information, the specific mechanism of action of N-Boc-D-Azidoalanine is unclear.
  • If incorporated into a peptide, the D-enantiomer of the amino acid might alter the protein's structure and function compared to the L-enantiomer commonly found in nature.
  • The azido group might play a role in protein-protein interactions or serve as a handle for attaching other functional groups depending on the designed peptide sequence.
  • No specific safety data sheets or hazard information were readily found for N-Boc-D-Azidoalanine.
  • However, as a general precaution, it's advisable to handle unknown compounds with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.
  • Azide groups can be explosive under certain conditions, so proper handling procedures for azide-containing compounds should be followed.

Future Research Directions

  • Further research is needed to elucidate the specific synthesis and applications of N-Boc-D-Azidoalanine.
  • Studies investigating its incorporation into peptides and the resulting functional properties would be valuable.
  • Additionally, exploring the reactivity of the azido group in click chemistry reactions for peptide conjugation could lead to novel biomolecules with desired functions.

  • Click Chemistry: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is widely used for linking biomolecules due to its high specificity and efficiency .
  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, regenerating the free amino group of D-alanine, which can then participate in further peptide synthesis or modifications .

D-amino acids, including D-alanine, are not typically found in natural proteins but have been shown to enhance the stability and bioactivity of peptides. N-Tert-butoxycarbonyl-azido-D-alanine's unique structure allows it to be incorporated into peptides for various biological applications, including:

  • Radiopharmaceuticals: The incorporation of D-amino acids can improve the targeting properties of peptides used in imaging and therapeutic applications.
  • Antimicrobial Activity: Some studies suggest that peptides containing D-amino acids may exhibit enhanced antimicrobial properties compared to their L-counterparts .

The synthesis of N-Tert-butoxycarbonyl-azido-D-alanine typically involves several steps:

  • Protection of D-Alanine: D-Alanine is first protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form N-tert-butoxycarbonyl-D-alanine.
  • Azidation: The protected amino acid is then treated with sodium azide to introduce the azide functional group, yielding N-Tert-butoxycarbonyl-azido-D-alanine .

This method provides a straightforward approach to synthesizing this compound while maintaining the integrity of the reactive groups.

N-Tert-butoxycarbonyl-azido-D-alanine has several important applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities due to its protective Boc group and reactive azide.
  • Bioconjugation: The azide moiety enables its use in bioconjugation strategies, allowing researchers to label or link biomolecules in various biochemical assays and therapeutic applications .

Interaction studies involving N-Tert-butoxycarbonyl-azido-D-alanine focus on its ability to participate in click chemistry reactions and its role in enhancing peptide stability and activity. Research indicates that peptides incorporating this compound can interact more effectively with target molecules due to the unique properties conferred by the D-amino acid configuration and the azide functionality .

Several compounds share similarities with N-Tert-butoxycarbonyl-azido-D-alanine, particularly those containing Boc groups or azides. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Tert-butoxycarbonyl-L-alanineL-amino acid variantCommonly used in peptide synthesis; lacks azide functionality.
N-Boc-3-azidopropionic acidAzido derivativeUtilized for similar click reactions; different backbone structure.
N-Tert-butoxycarbonyl-D-serineD-amino acid variantContains hydroxyl group; used for different biological activities.
4-Azidobenzoyl chlorideAzido aromatic compoundUsed for various coupling reactions; lacks amino acid structure.

These compounds highlight the uniqueness of N-Tert-butoxycarbonyl-azido-D-alanine due to its combination of a D-amino acid structure with both protective and reactive functionalities, making it particularly valuable in synthetic biology and medicinal chemistry applications .

N-Tert-butoxycarbonyl-azido-D-alanine (CAS: 225780-77-8) emerged as a critical compound in the early 2000s alongside advancements in click chemistry, a concept pioneered by Karl Barry Sharpless and colleagues. Its development paralleled the growing demand for bioorthogonal reactions in chemical biology, particularly for site-specific modifications in peptides and proteins. The compound combines the stereochemical specificity of D-amino acids with the reactivity of azides, enabling precise functionalization in complex biomolecules. Early synthetic routes leveraged tert-butoxycarbonyl (Boc) protection strategies to preserve amino group integrity during peptide chain assembly.

Significance in Chemical Biology and Organic Synthesis

This compound addresses two fundamental challenges in synthesis:

  • Stereochemical control: The D-alanine backbone resists enzymatic degradation in biological systems, enhancing stability.
  • Modular reactivity: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective bioconjugation.

Applications span:

  • Peptide stapling: Incorporation into α-helices improves proteolytic resistance.
  • Radiotracer development: Azide-alkyne ligation facilitates ¹⁸F/⁶⁸Ga labeling for positron emission tomography (PET).
  • Polymer functionalization: Serves as a monomer for stimuli-responsive biomaterials.

Nomenclature and Structural Classification

IUPAC Name: (2R)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoic acid
Molecular Formula: C₈H₁₄N₄O₄
Molecular Weight: 230.22 g/mol

Structural Features:

ComponentRole
Boc groupProtects α-amine during solid-phase peptide synthesis
Azide (-N₃)Enables click chemistry via Huisgen cycloaddition
D-configurationConfers metabolic stability in eukaryotic systems

The stereochemistry at C2 (R-configuration) distinguishes it from the L-isomer (CAS: 122225-54-1), altering biological interactions.

Overview of Research Applications

Recent studies utilize this compound for:

  • Peptidoglycan labeling: Tracking bacterial cell wall dynamics via azide-fluorophore conjugates.
  • Native chemical ligation: Synthesizing chlorotoxin analogs for glioma targeting.
  • Methionine surrogacy: Replacing methionine residues to study protein oxidation.

A 2023 iron-catalyzed synthesis achieved 89% yield for α-azido amino esters, demonstrating scalability.

XLogP3

1.5

Dates

Modify: 2023-08-15

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